molecular formula C7H4ClNO2 B3258940 4-Chloropyridine-2,6-dicarbaldehyde CAS No. 311767-65-4

4-Chloropyridine-2,6-dicarbaldehyde

Cat. No. B3258940
M. Wt: 169.56 g/mol
InChI Key: BSKSABGWROVHEE-UHFFFAOYSA-N
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Patent
US06214817B1

Procedure details

Oxalyl chloride (126.93 g, 154 mmol) and CH2Cl2 (80 mL) were placed in a 1 L, 3-neck round bottomed flask. The solution was cooled to −60° C. To the cooled solution, DMSO (24 mL) in CH2Cl2 (80 mL) was added over a 5 minutes period via dropping funnel. After 10 minutes, 4-chloro-2,6-dihydroxymethyl pyridine (12.13 g, 69.9 mmol) in DMSO (40 mL) was added over 5 minutes, also via dropping funnel. After 20 min., triethylamine (200 mL) was added and the reaction was stirred at −60° C. for an additional 5 minutes. The reaction mixture was then allowed to reach room temperature. Water (400 mL) was added to the flask. The aqueous mixture was extracted with several portions of CH2Cl2 and the organic fractions were added together, dried over Na2SO4, filtered and concentrated. The crude product was eluted through a silica gel (Aldrich 200-400 mesh, 60 Å) column with CH2Cl2 to give 8.20 g (69% yield) of pure 4-chloropyridine-2,6-dicarboxaldehyde as a bright yellow solid. 1H NMR (300 MHz, CDCl3) δ 10.12 (s), 8.11 (s). 13C NMR (CD3OD, 100 MHz) δ 191.26, 154.24, 147.55, 125.53•mp=163° C.
Quantity
126.93 g
Type
reactant
Reaction Step One
Quantity
12.13 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[CH:13]=[C:12]([CH2:14][OH:15])[N:11]=[C:10]([CH2:16][OH:17])[CH:9]=1.C(N(CC)CC)C.O>C(Cl)Cl.CS(C)=O>[Cl:7][C:8]1[CH:13]=[C:12]([CH:14]=[O:15])[N:11]=[C:10]([CH:16]=[O:17])[CH:9]=1

Inputs

Step One
Name
Quantity
126.93 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
12.13 g
Type
reactant
Smiles
ClC1=CC(=NC(=C1)CO)CO
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
24 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −60° C. for an additional 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 min.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with several portions of CH2Cl2
ADDITION
Type
ADDITION
Details
the organic fractions were added together
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The crude product was eluted through a silica gel (Aldrich 200-400 mesh, 60 Å) column with CH2Cl2

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)C=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.